molecular formula C10H17NO4 B8632143 Butyl hydroxy[(2-methylacryloyl)amino]acetate CAS No. 89995-72-2

Butyl hydroxy[(2-methylacryloyl)amino]acetate

Cat. No. B8632143
Key on ui cas rn: 89995-72-2
M. Wt: 215.25 g/mol
InChI Key: XXFZLYVDPCJRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04760168

Procedure details

The procedure of example VI was again followed using the following change: butyl glyoxylate butyl hemiacetal 273 parts; methacrylamide 110 parts; methyl ether of hydroquinone 0.27 parts. The reaction was run at 70° to 75° C. for 1.5 hours. The material was not isolated, instead it was used directly to make butyl methylacrylamidoglycolate butyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
butyl methylacrylamidoglycolate butyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[CH:6]([OH:14])[C:7]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:8])CCC.[C:15]([NH2:20])(=[O:19])[C:16]([CH3:18])=[CH2:17].COC.C1(C=CC(O)=CC=1)O.C(OC(NC(=O)C=CC)C(OCCCC)=O)CCC>>[C:15]([NH:20][CH:6]([OH:14])[C:7]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:8])(=[O:19])[C:16]([CH3:18])=[CH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C(=O)OCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Five
Name
butyl methylacrylamidoglycolate butyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C(=O)OCCCC)NC(C=CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material was not isolated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C(=C)C)(=O)NC(C(=O)OCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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